molecular formula C19H22N2O3S2 B2732222 N-cyclopentyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 463319-43-9

N-cyclopentyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B2732222
CAS No.: 463319-43-9
M. Wt: 390.52
InChI Key: HZHPOYHQSSEBHK-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C19H22N2O3S2 and its molecular weight is 390.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

Research has synthesized and evaluated thiazolidinone derivatives, including compounds structurally related to N-cyclopentyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide, for their potential antimicrobial properties. Studies have shown these compounds exhibit promising antibacterial and antifungal activities against a range of microbial strains, indicating their potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Anticancer Activity

Some derivatives have been investigated for their potential anticancer properties. Computational and pharmacological evaluations of novel derivatives, including oxadiazole and pyrazole compounds, have demonstrated their ability to inhibit tumor growth and act as antioxidant, analgesic, and anti-inflammatory agents, suggesting their utility in cancer treatment (Faheem, 2018).

Antioxidant Activity

The antioxidant potential of thiazolidinone derivatives has been explored, with some compounds showing excellent antioxidant activity in comparison to standard antioxidants. This suggests their possible use in combating oxidative stress-related diseases (Čačić, Molnar, Šarkanj, Has-Schön, & Rajković, 2010).

Glutaminase Inhibition

Derivatives have been synthesized and evaluated as potent and selective inhibitors of kidney-type glutaminase (GLS), indicating their potential therapeutic application in conditions where GLS inhibition is beneficial, such as certain cancers. Structural modifications of these compounds have aimed to improve drug-like properties and solubility, while retaining potency (Shukla et al., 2012).

Properties

IUPAC Name

N-cyclopentyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-2-24-15-9-7-13(8-10-15)11-16-18(23)21(19(25)26-16)12-17(22)20-14-5-3-4-6-14/h7-11,14H,2-6,12H2,1H3,(H,20,22)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHPOYHQSSEBHK-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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